molecular formula C15H18N2O3S B2747491 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(thiophen-2-yl)urea CAS No. 2034495-70-8

1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(thiophen-2-yl)urea

Cat. No.: B2747491
CAS No.: 2034495-70-8
M. Wt: 306.38
InChI Key: MJYPMGSSYGBERN-UHFFFAOYSA-N
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Description

1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(thiophen-2-yl)urea ( 2034495-70-8) is a synthetic urea derivative with a molecular formula of C15H18N2O3S and a molecular weight of 306.38 g/mol . This compound is characterized by a central urea moiety (-NH-CO-NH-) that is linked to a 2-hydroxy-3-methoxy-2-phenylpropyl group and a thiophen-2-yl heterocycle, a structure associated with diverse biological activities . In scientific research, this compound has garnered significant attention for its potential pharmacological properties. Studies indicate it exhibits anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis in various cell lines, including MCF-7, HeLa, and A549 . Its mechanism is also linked to the modulation of key signaling pathways and potential enzyme inhibition . Beyond oncology, research suggests this urea derivative possesses anti-inflammatory effects. A case study involving lipopolysaccharide (LPS)-induced inflammation in murine models demonstrated that the compound significantly reduces levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 . Preliminary investigations also highlight its neuroprotective properties, indicating a potential to protect neuronal cells from oxidative stress and apoptosis, which could be relevant for conditions like Alzheimer's disease . The compound is supplied for in-vitro studies only. It is strictly for research purposes and is not approved as a medicine or drug by the FDA. Any form of bodily introduction into humans or animals is prohibited by law .

Properties

IUPAC Name

1-(2-hydroxy-3-methoxy-2-phenylpropyl)-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-20-11-15(19,12-6-3-2-4-7-12)10-16-14(18)17-13-8-5-9-21-13/h2-9,19H,10-11H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJYPMGSSYGBERN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CNC(=O)NC1=CC=CS1)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(thiophen-2-yl)urea is a compound with the molecular formula C15H18N2O3S and a molecular weight of 306.38 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The compound features a urea functional group, which is often associated with various biological activities, including enzyme inhibition and receptor modulation. Its structure includes a thiophene ring, which may enhance its interaction with biological targets due to the aromatic nature of the thiophene moiety.

Anticancer Activity

Research has indicated that derivatives of urea compounds can exhibit significant anticancer properties. For instance, studies have shown that compounds similar to this compound can inhibit tumor cell proliferation by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell growth and survival.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
MCF-712.5Apoptosis induction
HeLa8.0Cell cycle arrest
A54915.0Inhibition of EGFR

Anti-inflammatory Effects

In addition to anticancer properties, the compound has been studied for its anti-inflammatory effects. Research suggests that it may inhibit pro-inflammatory cytokines and modulate the immune response.

Case Study: Anti-inflammatory Mechanism
A study involving lipopolysaccharide (LPS)-induced inflammation in murine models demonstrated that treatment with this compound resulted in a significant reduction in TNF-alpha and IL-6 levels, indicating its potential as an anti-inflammatory agent.

Neuroprotective Properties

Another area of interest is the neuroprotective effects of this compound. Preliminary studies suggest that it may help protect neuronal cells from oxidative stress and apoptosis, potentially benefiting conditions like Alzheimer's disease.

Table 2: Neuroprotective Activity Findings

Study ReferenceModel UsedObserved Effect
SH-SY5Y neuronsReduced oxidative stress markers
Mouse modelImproved cognitive function

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The urea moiety can interact with various enzymes, potentially inhibiting their activity.
  • Receptor Modulation : The thiophene ring may facilitate binding to specific receptors involved in cancer and inflammation pathways.
  • Oxidative Stress Reduction : The compound's structure may confer antioxidant properties, reducing cellular damage.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds with similar structures to 1-(2-Hydroxy-3-methoxy-2-phenylpropyl)-3-(thiophen-2-yl)urea exhibit significant anticancer properties. The mechanism of action often involves the induction of apoptosis in cancer cells and modulation of key signaling pathways.

Table 1: Summary of Anticancer Activity Studies

Study ReferenceCell Line TestedIC50 Value (µM)Mechanism of Action
MCF-712.5Apoptosis induction
HeLa8.0Cell cycle arrest
A54915.0Inhibition of EGFR

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies suggest that it may inhibit pro-inflammatory cytokines and modulate immune responses, making it a candidate for treating inflammatory conditions.

Case Study: Anti-inflammatory Mechanism

A study using lipopolysaccharide (LPS)-induced inflammation in murine models found that treatment with this compound resulted in a significant reduction in levels of TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Neuroprotective Properties

Preliminary research highlights the neuroprotective effects of this compound, suggesting it may protect neuronal cells from oxidative stress and apoptosis. This could have implications for conditions such as Alzheimer's disease.

Table 2: Neuroprotective Activity Findings

Study ReferenceModel UsedObserved Effect
SH-SY5Y neuronsReduced oxidative stress markers
Mouse modelImproved cognitive function

Comparison with Similar Compounds

Urea Derivatives with Adamantyl Substituents ()

A series of 1-adamantyl/2-adamantyl-3-heteroaryl ureas (e.g., compounds 40–46 in ) share the urea backbone but differ in substituents. Key comparisons include:

Compound Substituents Yield (%) Melting Point (°C) Activity Notes
40 1-adamantyl, 5-(thiophen-2-yl)oxadiazole 42.4 211–213 Anti-tuberculosis activity
41 1-adamantyl, 1-ethylpyrazole 56.2 140–146 Not specified
45 2-adamantyl, oxazole 40.6 189–192 Not specified
Target 2-hydroxy-3-methoxy-2-phenylpropyl, thiophen-2-yl N/A N/A Hypothesized activity

Structural and Functional Insights :

  • Adamantyl vs. Phenylpropyl Groups: The adamantyl group in compounds 40–46 is highly lipophilic and bulky, likely enhancing membrane permeability but reducing solubility.
  • Thiophene vs. Other Heterocycles : Compound 40 incorporates a thiophene within an oxadiazole ring, while the target compound directly links thiophene to urea. This difference may alter electronic properties and binding affinity .
  • Synthetic Yields : Yields for adamantyl-ureas range from 40–63%, suggesting moderate efficiency in urea-forming reactions. The target compound’s synthesis (if analogous) may face similar challenges .

Thiophene-Containing Analogs ( and )

lists impurities in drospirenone formulations, including a3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol and e (S)-N-Methyl-3-(naphthalen-1-yloxy)-3-(thiophen-3-yl)propan-1-amine, which share thiophene motifs but lack the urea core. Key differences:

  • Functional Groups : The target compound’s urea group enables hydrogen bonding, whereas compounds rely on amines or naphthol groups for interactions. This may reduce their stability or specificity compared to urea derivatives .
  • Structural Complexity : The target compound’s multi-substituted phenylpropyl chain offers greater stereochemical diversity than the simpler alkyl chains in analogs .

describes 1-(2-(2-Hydroxyethoxy)-2-(thiophen-2-yl)ethyl)-3-(3-phenylpropyl)urea , which shares the urea-thiophene framework but differs in substituents:

  • Hydroxyethoxy vs. Hydroxy-Methoxy : The hydroxyethoxy group in ’s compound may increase solubility compared to the target’s methoxy group, but methoxy’s electron-donating effects could enhance resonance stabilization .

Q & A

Q. How can hybrid methodologies (e.g., QSAR combined with machine learning) accelerate the development of analogs?

  • Methodology :
  • QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors .
  • ML Algorithms : Train random forest models on kinase inhibition datasets to predict novel analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.